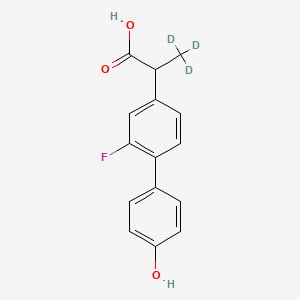

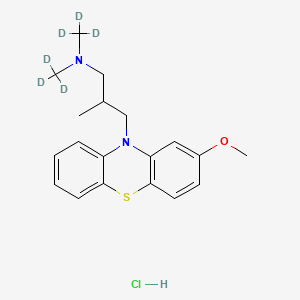

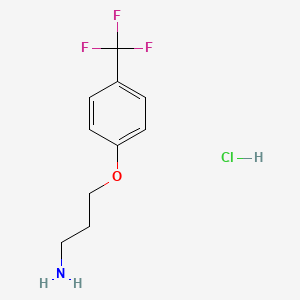

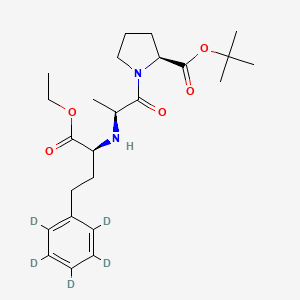

(1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

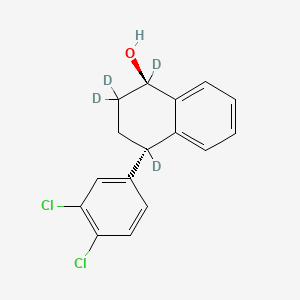

A large-scale stereoselective process for the synthesis of a similar compound, “(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride”, has been described . The key steps involve the synthesis of sulfinyl imine from (S)-tetralone and ®-tert-butylsulfinamide, and its stereoselective reduction .

Wissenschaftliche Forschungsanwendungen

Environmental Pollution and Human Exposure

- Polychlorinated Naphthalenes (PCNs) as Environmental Pollutants : PCNs, which include compounds with structural similarities to the specified molecule, have been identified as environmental pollutants with toxicological similarities to dioxins and PCBs. Human exposure through dietary intake, particularly from aquatic species, has been noted, emphasizing the need for further investigation into dietary exposure and potential health effects (Domingo, 2004).

Toxicology and Genotoxic Potential

- Genotoxic Potential of Naphthalene Derivatives : Studies on 1,4-naphthoquinone, a naphthalene derivative, suggest it does not induce gene mutations in bacteria or mammalian cells in vitro, but shows evidence of clastogenic response in vitro. This indicates a potential area of research into the genotoxicity of naphthalene compounds and their mechanisms of action (Fowler et al., 2018).

Material Science Applications

- Plastic Scintillators and Polymethyl Methacrylate : Research into plastic scintillators based on polymethyl methacrylate has explored the substitution of conventional solvents with naphthalene derivatives for improved scintillation efficiency and stability, highlighting the material science applications of naphthalene compounds (Salimgareeva & Kolesov, 2005).

Biodegradation and Environmental Remediation

- Microbial Biodegradation of Polyaromatic Hydrocarbons : Naphthalene and its derivatives, as polyaromatic hydrocarbons, are subjects of microbial degradation studies, which represent a major mechanism for the ecological recovery of contaminated sites. This research provides insights into the biodegradation pathways and microbial processes involved (Peng et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of (1R,4S)-1,2,2,4-Tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , and Sodium-dependent noradrenaline transporter . These transporters play a crucial role in the reuptake of neurotransmitters, thus regulating their levels in the synaptic cleft.

Mode of Action

This compound acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission.

Biochemical Pathways

The compound affects the biochemical pathways associated with the neurotransmitters serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, it modulates their signaling pathways and downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by slow absorption and long elimination half-life . The compound is extensively metabolized by oxidation and subsequent phase II conjugations . At 35 days, 90.7% of the dosed radioactivity was recovered in the urine (68.3%) and feces (22.4%) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the increased availability of serotonin, norepinephrine, and dopamine in the synaptic cleft. This leads to enhanced neurotransmission, which can have various effects depending on the specific neural circuits involved .

Eigenschaften

IUPAC Name |

(1R,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16+/m0/s1/i8D2,11D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQAUCBRPSENQB-OFOCGERPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CC([C@@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B563148.png)

![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)